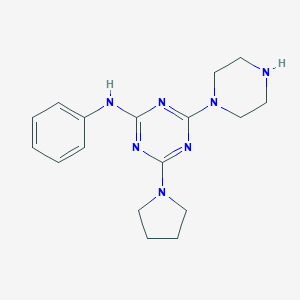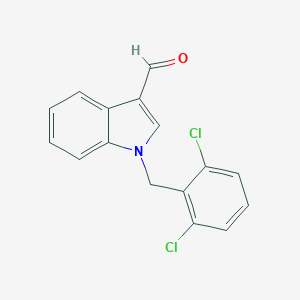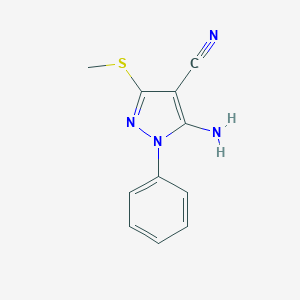![molecular formula C29H32N2O2S B185329 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5914-56-7](/img/structure/B185329.png)
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
将来の方向性
There are many potential future directions for the study of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of interest is its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, its potential use in the treatment of other diseases, such as neurodegenerative diseases, should also be investigated.
合成法
The synthesis of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 2-methylprop-2-en-1-ol to form 4-methoxybenzylidene-2-methylprop-2-en-1-ol. This is then reacted with thioacetic acid to form 4-methoxybenzylidene-2-methylprop-2-en-1-ylthioacetate. The final step involves the reaction of this compound with 2-aminobenzoic acid to form the desired spirocyclic compound.
科学的研究の応用
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been studied for its potential use in various scientific research applications. One area of interest is its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, making it a potential candidate for further investigation.
特性
| 5914-56-7 | |
分子式 |
C29H32N2O2S |
分子量 |
472.6 g/mol |
IUPAC名 |
3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H32N2O2S/c1-20(2)19-34-28-30-26-24-10-6-5-9-22(24)17-29(15-7-4-8-16-29)25(26)27(32)31(28)18-21-11-13-23(33-3)14-12-21/h5-6,9-14H,1,4,7-8,15-19H2,2-3H3 |
InChIキー |
PIIPGTDLBHILIF-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
正規SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


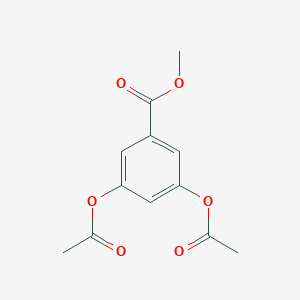
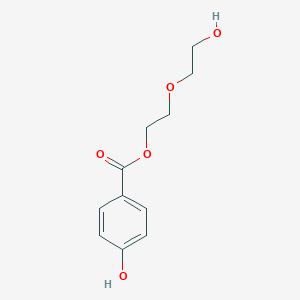
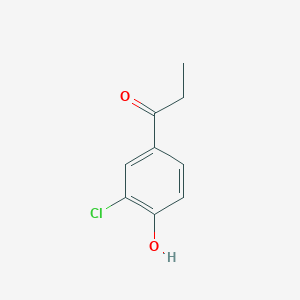


![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
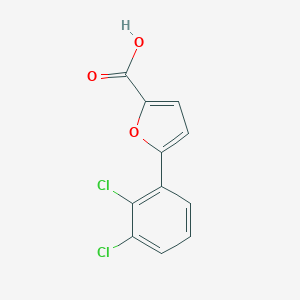
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
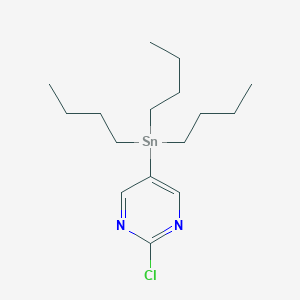
![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)
